molecular formula C24H24N4O3S B4374334 [4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE

[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE

Cat. No.: B4374334
M. Wt: 448.5 g/mol
InChI Key: YCGLAPZXQACWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE is a complex organic compound that features a benzisothiazole core, a piperazine ring, and an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE typically involves multiple steps, including the formation of the isoxazole ring, the piperazine ring, and the benzisothiazole core. One common method involves the cycloaddition reaction of an alkyne with nitrile oxide to form the isoxazole ring . The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes . The final step involves the coupling of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of metal catalysts like copper or ruthenium can enhance reaction efficiency . The scalability of these methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE involves its interaction with specific molecular targets. The isoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The benzisothiazole core may also play a role in modulating biological pathways, contributing to the compound’s overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzisothiazole core, in particular, differentiates it from other isoxazole derivatives .

Properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-16-21(17(2)31-25-16)15-30-19-9-7-18(8-10-19)24(29)28-13-11-27(12-14-28)23-20-5-3-4-6-22(20)32-26-23/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGLAPZXQACWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE

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